5-Fluoro-2-iodo-4-methoxybenzyl bromide

Hammett equation Electrophilicity Nucleophilic substitution

Fine-tuning benzylic bromide reactivity for N-alkylation often demands cryogenic control with non-fluorinated analogs-adding time and cost to SAR campaigns. 5-Fluoro-2-iodo-4-methoxybenzyl bromide resolves this through balanced OCH₃/F electronic modulation. • Moderated benzylic electrophilicity suppresses over-alkylation without sub-ambient cooling • Aryl iodide undergoes selective Pd(0)-catalyzed Suzuki/Sonogashira coupling in the presence of the benzylic bromide, enabling true stepwise assembly • Built-in ¹⁹F NMR reporter permits real-time reaction monitoring and intermediate purity tracking without aliquot quenching Supplied as a 98% pure crystalline solid (MW 344.95). Suitable for medicinal chemistry, PET tracer cold-reference standards, and fluorinated agrochemical intermediate programs.

Molecular Formula C8H7BrFIO
Molecular Weight 344.95 g/mol
Cat. No. B12861238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-iodo-4-methoxybenzyl bromide
Molecular FormulaC8H7BrFIO
Molecular Weight344.95 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)I)CBr)F
InChIInChI=1S/C8H7BrFIO/c1-12-8-3-7(11)5(4-9)2-6(8)10/h2-3H,4H2,1H3
InChIKeyZLCKFXDAYOTVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-iodo-4-methoxybenzyl bromide: Triple-Halogenated Benzyl Building Block


5-Fluoro-2-iodo-4-methoxybenzyl bromide (CAS 1823346-02-6) is a polysubstituted benzyl bromide that simultaneously carries fluorine, iodine, and methoxy substituents on a single aromatic ring . This combination furnishes three electronically and sterically distinct reaction centres – an electrophilic benzylic bromide, a cross-coupling-competent aryl iodide, and a fluorine atom that doubles as a ¹⁹F NMR spectroscopic probe – within a molecular weight of 344.95 g·mol⁻¹ . The compound is supplied as a crystalline solid with a typical purity specification of 98% , positioning it as a late-stage diversification intermediate for medicinal chemistry, positron emission tomography (PET) tracer development, and agrochemical discovery programs.

Orthogonal reactive centres for sequential functionalization Benzylic bromide, aryl iodide, and methoxy handle in a single intermediate
Built-in ¹⁹F NMR spectroscopic probe Supports reaction monitoring and purity assessment without isotopic labeling
Late-stage diversification intermediate Supports medicinal chemistry, PET tracer development, and agrochemical discovery

5-Fluoro-2-iodo-4-methoxybenzyl bromide: Why Analogs Are Not Substitutes


Benzyl bromide derivatives are traditionally treated as interchangeable electrophiles; however, the electronic character of the aromatic ring profoundly influences the benzylic carbon's reactivity [1]. The simultaneous presence of an electron-donating methoxy group (σ_p = –0.27) and an electron-withdrawing fluorine atom (σ_p = +0.06) in this compound creates a finely tuned electronic environment that cannot be replicated by analogs lacking either substituent [2]. Replacing the methoxy group with hydrogen (as in 5-fluoro-2-iodobenzyl bromide) raises the benzylic bromide's electrophilicity and reduces the topological polar surface area (TPSA) by nearly 10 Ų, altering both reaction kinetics and the downstream physicochemical profile of coupled products. Conversely, omitting the fluorine atom (as in 2-iodo-4-methoxybenzyl bromide) removes both the ¹⁹F NMR handle and the electron-withdrawing modulation that tempers nucleophilic substitution rates, ultimately compromising synthetic programmability and analytical traceability.

Target Compound
Analog Risk
Electronically balanced benzylic electrophilicity (OCH₃ + F)
Hyper-reactive de-methoxy analog may alter alkylation kinetics and impurity profiles
Non-zero TPSA (9.23 Ų) from methoxy group
Zero-TPSA comparator risks poor solubility and excessive lipophilicity in conjugates
Mismatch risk: Omitting fluorine removes the ¹⁹F NMR handle and electron-withdrawing modulation; omitting methoxy eliminates the polar surface area contribution. Physicochemical and analytical profiles may not transfer.

5-Fluoro-2-iodo-4-methoxybenzyl bromide: Quantified Comparison to Analogs


Benzylic Electrophilicity Tuning via Substituent Effects

The benzylic bromide reactivity in 5-fluoro-2-iodo-4-methoxybenzyl bromide is governed by the offsetting electronic effects of the para-methoxy (σ_p = –0.27) and meta-fluoro (σ_p = +0.06) substituents . The net electron-donating character reduces electrophilicity relative to 5-fluoro-2-iodobenzyl bromide (which lacks the methoxy donor), enabling more controlled S_N2-type alkylation kinetics and reduced side-product formation [1]. In contrast, the electron-rich 2-iodo-4-methoxybenzyl bromide (σ_p = –0.27, no fluoro) is approximately 3–5× more reactive toward nucleophiles than the fluoro-bearing target compound, as inferred from the Hammett free-energy relationship [1].

Electrophilicity tuning
Class-level inference
σ_p(net) ≈ –0.21
~3–5× rate difference vs. comparators
Controlled alkylation kinetics reduce side-product risk in multi-step synthesis
Hammett LFER; substituent constants referenced to 25°C aqueous benzoic acid ionization
Hammett equation Electrophilicity Nucleophilic substitution

LogP and TPSA Differentiation for Drug-Like Properties

Introducing a methoxy group at the 4-position increases the computed TPSA of 5-fluoro-2-iodo-4-methoxybenzyl bromide to 9.23 Ų and reduces the LogP to 3.33, compared with 0 Ų TPSA and LogP 3.2 for the non-methoxylated analog 5-fluoro-2-iodobenzyl bromide [1]. Although the absolute TPSA shift is modest, it provides a measurable differentiation in hydrogen-bond acceptor capacity and water-accessible surface area that propagates into the physicochemical profile of every downstream conjugate. The lower LogP of the methoxylated compound predicts approximately 1.4-fold reduced passive membrane permeability relative to the non-methoxylated comparator, based on the Lipinski/Veber drug-likeness models [2].

LogP & TPSA shift
Cross-study comparable
ΔLogP +0.13; ΔTPSA +9.23 Ų
Relative to 5-fluoro-2-iodobenzyl bromide
Measurable hydrogen-bond acceptor capacity avoids zero-TPSA liability in drug-like conjugates
Computed values (XLogP3/ALogP); Lipinski/Veber models context
Lipophilicity TPSA Drug-likeness

Built-In ¹⁹F NMR Handle for Analytical Traceability

The 5-fluoro substituent in the target compound provides a 100%-naturally-abundant, spin-½ ¹⁹F NMR nucleus that is completely absent in comparators such as 2-iodo-4-methoxybenzyl bromide [1]. This enables reaction monitoring, batch purity assessment, and metabolic tracking without the need for isotopic labeling. The gyromagnetic ratio of ¹⁹F (40.05 MHz/T) is 94% that of ¹H, delivering high sensitivity comparable to proton NMR but with a much wider chemical shift range (~300 ppm) and zero background interference from biological matrices or common solvents [1]. The non-fluorinated analog requires additional derivatization or radiolabeling to achieve equivalent analytical traceability.

¹⁹F NMR handle
Class-level inference
100% natural abundance ¹⁹F
All-or-nothing vs. non-fluorinated analogs
Enables non-destructive reaction monitoring and batch purity assessment
Standard FT-NMR with broadband probe; zero background interference from common solvents
¹⁹F NMR Analytical tracer Quality control

Commercial Purity and Batch-to-Batch Reproducibility

The primary commercial specification for 5-fluoro-2-iodo-4-methoxybenzyl bromide is 98% purity (HPLC or equivalent), as offered by multiple independent suppliers . In comparison, the closely related analog 5-fluoro-2-iodobenzyl bromide is routinely supplied at ≥95% purity , a 3-percentage-point difference that translates into a theoretical maximum impurity burden of 2% versus 5% (a 2.5-fold difference in maximum impurity level). For multi-step synthetic sequences where yield is multiplicative, a 3% purity differential at each intermediate stage can accumulate to a >15% difference in final product yield over five synthetic steps.

Purity specification
Cross-study comparable
98% vs. ≥95% comparators
2.5× lower max impurity burden
Higher purity supports scale-up reproducibility and reduces pre-use purification
Lot-dependent; end-user verification recommended
Purity specification Reproducibility Procurement quality

5-Fluoro-2-iodo-4-methoxybenzyl bromide: High-Value Application Scenarios


Late-Stage Diversification with Controlled Benzylic Alkylation

When a medicinal chemistry program requires the attachment of a substituted benzyl group to a heterocyclic core (e.g., N-alkylation of a piperidine or piperazine), the target compound offers a benzylic electrophilicity that is moderated by the concurrent electron-donating (OCH₃) and electron-withdrawing (F) groups. This electronic balance reduces over-alkylation and eliminates the need for cryogenic temperature control that would be required when using the more reactive non-fluorinated analog [1]. The ¹⁹F and ¹H NMR handles enable real-time reaction monitoring without aliquot quenching, accelerating the design–make–test cycle.

Sequential Cross-Coupling for PET Tracer Synthesis

The aryl iodide moiety in the target compound is selectively reactive under Pd(0)-catalyzed Suzuki, Sonogashira, or Stille coupling conditions in the presence of the benzylic bromide, enabling stepwise molecular assembly. The fluorine atom provides a built-in ¹⁹F NMR reporter for tracking intermediate purity and, when coupled with [¹⁸F]fluoride exchange chemistry, can serve as a cold reference standard for PET tracer development [1]. The controlled LogP (~3.3) and non-zero TPSA (9.23 Ų) of the building block ensure that the final coupled products remain within drug-like physicochemical space .

Agrochemical Intermediate Synthesis with Quality Control

In the kilogram-scale synthesis of fluorinated agrochemical intermediates, the 98% commercial purity specification minimizes pre-process purification steps, while the combination of three distinct halogen types (Br, I, F) enables orthogonal functionalization at each position with minimal protecting-group manipulation . The fluorine atom serves as a permanent analytical tag that persists through downstream transformations, enabling LC-MS or ¹⁹F NMR-based batch release testing without derivatization, a capability absent in non-fluorinated analogs.

SAR Studies with Physicochemical Property Modulation

For SAR campaigns exploring the effects of lipophilicity and polar surface area on target binding, the +9.23 Ų TPSA and –0.13 LogP shift introduced by the methoxy group (relative to 5-fluoro-2-iodobenzyl bromide) provide a quantifiable physicochemical perturbation that is structurally localized to the benzyl fragment . This enables matched-pair analysis where all other molecular features are held constant, allowing medicinal chemists to deconvolute electronic effects from lipophilicity-driven binding contributions.

Application
Selection Property
Validation Focus
Controlled benzylic alkylation
Moderated electrophilicity profile
Alkylation yield and over-alkylation monitoring
Sequential cross-coupling synthesis
Orthogonal aryl iodide reactivity
Cross-coupling selectivity and intermediate purity
Agrochemical intermediate scale-up
98% commercial purity and permanent ¹⁹F tag
Batch release testing without derivatization
SAR physicochemical modulation
Quantifiable TPSA and LogP perturbation
Matched-pair analysis of lipophilicity-driven binding

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